Substrate Loading & Spatiotemporal Yield in Ketoreductase‑Catalyzed Reduction to Vibegron Intermediate
In the enzymatic reduction of tert‑butyl (1‑oxo‑1‑phenylhex‑5‑yn‑2‑yl)carbamate to the corresponding (1R,2R)‑hydroxy intermediate (compound II, a direct Vibegron precursor), the prior‑art process (WO2014150639A1) used substrate concentration of 50 g/L, achieved 98% conversion, 99% e.e. and d.r. 100:1 after 28 h [1]. The improved ketoreductase variant disclosed in CN 202311209183 operates at pH 10–10.5, achieves ≥99.5% e.e. and conversion of ~85% under these high‑pH conditions (exact substrate loading and reaction time are not directly compared in the snippet, but the patent explicitly targets deficiencies of the 50 g/L prior art) [1]. Separately, the Codexis patent family claims substrate loading of 50–200 g/L for this exact compound with engineered KREDs yielding ≥10‑fold activity improvement over SEQ ID NO:4 [2].
| Evidence Dimension | Substrate loading and catalytic efficiency for the key reduction step |
|---|---|
| Target Compound Data | 50–200 g/L substrate loading range; ≥99.5% e.e. under high‑pH conditions; ≥10‑fold activity improvement over reference KRED [1][2]. |
| Comparator Or Baseline | Prior‑art WO2014150639A1: 50 g/L substrate, 28 h, 98% conversion, 99% e.e., d.r. 100:1 [1]. Reference KRED (SEQ ID NO:4) used as baseline for fold‑activity claims in Codexis patents [2]. |
| Quantified Difference | ≥3‑fold increase in maximum substrate loading (50 → 200 g/L); ≥10‑fold catalytic activity gain; e.e. maintained at ≥99.5% under alkaline conditions. |
| Conditions | Ketoreductase‑catalyzed dynamic kinetic reduction; pH 10–10.5 (CN 202311209183); 30–60 °C, 30–70% IPA co‑solvent, NADP+ cofactor (Codexis patents). |
Why This Matters
Higher substrate loading and faster conversion translate directly to lower cost‑per‑batch for the kilo‑scale synthesis of Vibegron intermediates, making procurement of the correct substrate form a process‑economic decision.
- [1] Chinese Patent CN 202311209183, “一种酮还原酶及其制备高光学纯度β‑3肾上腺素能激动剂中间体的方法与流程,” published 2024‑02‑02; ¶¶ [0004]–[0005] (citing WO2014150639A1 substrate loading and process metrics). View Source
- [2] Codexis, Inc. Biocatalysts for the preparation of hydroxy substituted carbamates. U.S. Pat. Appl. Publ. 2016/0319247, November 3, 2016; ¶¶ [0052]–[0053] (substrate loading ranges), Claim 4 (10‑fold activity). View Source
